In-Depth Technical Guide: 4-(4-Butoxybutoxy)butan-1-ol – Molecular Architecture, Synthesis, and Applications in Advanced Linker Chemistry
In-Depth Technical Guide: 4-(4-Butoxybutoxy)butan-1-ol – Molecular Architecture, Synthesis, and Applications in Advanced Linker Chemistry
Executive Summary
In the rapidly evolving landscape of drug development and advanced materials, the strategic selection of molecular linkers dictates the pharmacokinetic and physicochemical success of chimeric molecules. 4-(4-butoxybutoxy)butan-1-ol (CAS: 64033-90-5) is a highly specialized aliphatic polyether building block. Functioning as a lipophilic analog to traditional polyethylene glycol (PEG) derivatives, this compound provides an optimal balance of flexibility, hydrogen-bond accepting capability, and hydrophobicity.
This whitepaper provides an authoritative, deep-dive analysis into the molecular architecture, self-validating synthetic protocols, and therapeutic applications of 4-(4-butoxybutoxy)butan-1-ol, designed specifically for researchers and application scientists in drug discovery.
Molecular Architecture & Physicochemical Profiling
Structural Causality
The chemical structure of 4-(4-butoxybutoxy)butan-1-ol can be conceptualized as a dimer of 1,4-butanediol that has been end-capped with a butyl ether group. Its SMILES string, CCCCOCCCCOCCCCO, visually demonstrates its repeating 4-carbon spacer architecture.
Unlike standard PEG linkers (which utilize a 2-carbon repeating unit, -CH2-CH2-O-), the tetramethylene oxide repeating unit in this molecule significantly increases its lipophilic character.
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The Terminal Hydroxyl: Acts as the primary conjugation handle, allowing for straightforward functionalization (e.g., oxidation to a carboxylic acid, or activation via tosylation) [1].
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The Ether Linkages: Provide rotational freedom, ensuring the linker remains highly flexible in aqueous environments without the rigid steric hindrance seen in cycloalkyl or aryl linkers.
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The Butyl Cap: Modulates the overall partition coefficient (LogP), making this molecule highly valuable for tuning the cell permeability of large molecules like Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs).
Quantitative Data Summary
To facilitate rapid comparison for assay design, the core physicochemical properties of 4-(4-butoxybutoxy)butan-1-ol are summarized below based on standardized chemical catalog data [1].
| Property | Value | Causality / Scientific Significance |
| Chemical Formula | C₁₂H₂₆O₃ | Defines the aliphatic ether alcohol class; ensures a carbon-rich backbone. |
| Molecular Weight | 218.33 g/mol | Optimal low-MW building block; prevents excessive bulk in modular linker assembly. |
| CAS Registry Number | 64033-90-5 | Unique identifier for precise procurement and safety tracking. |
| Hydrogen Bond Donors | 1 | Terminal hydroxyl allows for highly directional, single-point conjugation. |
| Hydrogen Bond Acceptors | 3 | Ether oxygens provide moderate aqueous solvation, preventing total insolubility. |
| Topological Polar Surface Area | 38.7 Ų | Balances lipophilicity with polar interactions, optimizing transcellular permeability. |
Self-Validating Synthetic Methodology
Synthesizing 4-(4-butoxybutoxy)butan-1-ol requires a highly controlled, stepwise approach to prevent unwanted polymerization or over-alkylation. The following protocol utilizes a modified Williamson ether synthesis [2], designed as a self-validating system where each step is analytically confirmed before progression.
Phase 1: Synthesis of the 4-Butoxybutan-1-ol Intermediate
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Preparation & Causality: In a flame-dried, argon-purged round-bottom flask, dissolve 1,4-butanediol (3.0 eq) in anhydrous Tetrahydrofuran (THF). Causality: Using a strict stoichiometric excess of the diol statistically minimizes the formation of the over-alkylated byproduct (1,4-dibutoxybutane).
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Deprotonation: Cool the solution to 0°C. Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.0 eq). Causality: NaH is a strong, non-nucleophilic base. It ensures the irreversible, quantitative formation of the alkoxide ion, driving the subsequent SN2 reaction forward without generating water (which would hydrolyze the alkyl halide).
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Alkylation: Add 1-bromobutane (1.0 eq) dropwise. Heat the reaction to reflux for 12 hours.
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Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane/EtOAc (7:3) mobile phase. Stain with KMnO₄. The intermediate [3] will appear as a distinct, UV-inactive spot. Once confirmed, quench with saturated NH₄Cl and extract with EtOAc.
Phase 2: Assembly of the Target Compound
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Hydroxyl Activation: The intermediate 4-butoxybutan-1-ol possesses a terminal hydroxyl, which is a poor leaving group. Convert it into a highly reactive sulfonate ester by reacting it with p-Toluenesulfonyl chloride (TsCl, 1.2 eq) in anhydrous Pyridine at 0°C for 4 hours.
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Etherification: In a separate flask, deprotonate another batch of 1,4-butanediol (excess) with NaH in THF. Slowly transfer the tosylated intermediate into this flask and stir at 60°C for 8 hours.
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Validation (In-Process Control): Confirm the formation of 4-(4-butoxybutoxy)butan-1-ol via Liquid Chromatography-Mass Spectrometry (LC-MS). The expected mass-to-charge ratio ( m/z ) for the [M+H]+ ion is 219.3 . Purify the crude mixture via silica gel flash chromatography to isolate the pure target compound.
Caption: Step-by-step Williamson ether synthesis workflow for 4-(4-butoxybutoxy)butan-1-ol.
Advanced Applications in Drug Discovery
In the realm of targeted protein degradation, the linker is not merely a passive spacer; it actively dictates the ternary complex formation between the Protein of Interest (POI), the PROTAC, and the E3 Ubiquitin Ligase [4].
The Hydrophobic Advantage
Standard PEG linkers often suffer from high polarity, which can lead to poor cell membrane permeability and unfavorable pharmacokinetic profiles in vivo. 4-(4-butoxybutoxy)butan-1-ol serves as a highly effective alternative. By replacing the oxygen-dense PEG chain with a tetramethylene-rich backbone, researchers can artificially lower the topological polar surface area (TPSA) of the final drug conjugate. The ~15-18 Å spatial distance provided by the 12-carbon/2-oxygen chain is frequently the "Goldilocks zone" for bridging the E3 ligase and the target protein without inducing steric clashes or entropic penalties.
Caption: Structural topology of a PROTAC chimera utilizing the target compound as a lipophilic spacer.
References
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American Chemical Society. "Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton." ACS Omega. URL:[Link]
